4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid
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Overview
Description
. This compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and a boronic acid moiety attached to a pyrazolo[1,5-a]pyridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: The pyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 3-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Bromine Atom: Bromination of the pyrazolo[1,5-a]pyridine core is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions using methoxycarbonyl chloride or similar reagents.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Brominating Agents: Such as N-bromosuccinimide for bromination.
Methoxycarbonyl Chloride: For methoxycarbonylation.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Substituted Pyrazolo[1,5-a]pyridines: Formed through substitution reactions.
Scientific Research Applications
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the pyrazolo[1,5-a]pyridine scaffold, which stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid is unique due to the combination of its boronic acid moiety and the pyrazolo[1,5-a]pyridine scaffold. This unique structure allows it to participate in a wide range of chemical reactions, particularly Suzuki–Miyaura coupling, with high efficiency and selectivity .
Properties
IUPAC Name |
(4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BBrN2O4/c1-17-9(14)6-3-12-13-4-5(10(15)16)2-7(11)8(6)13/h2-4,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDCRMWUKIXUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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